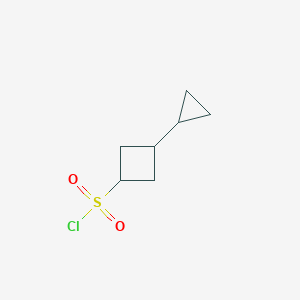

3-Cyclopropylcyclobutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

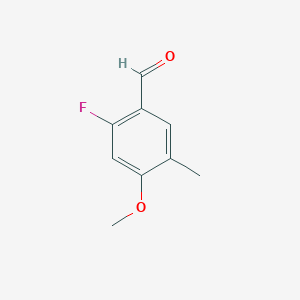

3-Cyclopropylcyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2172527-68-1 . It has a molecular weight of 208.71 . The IUPAC name for this compound is [1,1’-bi(cyclobutane)]-3-sulfonyl chloride .

Synthesis Analysis

Sulfonyl chlorides can be synthesized by chlorosulfonation . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields . The procedure is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .Applications De Recherche Scientifique

Stereospecific Synthesis and Medicinal Applications

Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones

Utilizing 1-sulfonylcyclopropanols as cyclopropanone equivalents in a formal vinylidene insertion process, researchers developed a general synthetic route to enantioenriched alkylidenecyclobutanones. This method highlights the versatility of sulfonyl compounds in stereospecific synthesis, relevant for producing chiral molecules in drug development (Poteat & Lindsay, 2021).

Catalytic Decarboxylative Radical Sulfonylation

The study introduced a decarboxylative radical sulfonylation technique using sulfinates, showcasing a method for the synthesis of sulfones, a key structural motif in pharmaceuticals. This underscores the role of sulfonyl derivatives in creating compounds with potential pharmaceutical applications (He et al., 2020).

Material Science and Catalysis

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

A polymer-supported sulfonyl chloride was utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, demonstrating the importance of sulfonyl chloride derivatives in materials science and solid-phase organic synthesis (Holte et al., 1998).

Intermolecular [2 + 2] Photocycloaddition

The study on 2-aryl-1-sulfonyl-substituted cyclobutanes prepared via intermolecular [2 + 2] photocycloaddition from α,β-unsaturated sulfones demonstrates the application of sulfonyl compounds in developing novel materials and chemical transformations (Jeremias et al., 2021).

Novel Synthetic Methods

Nucleophilic Substitutions Catalyzed by Palladium(0)

Highlighting the versatility of cyclopropyl and cyclobutyl systems, this research demonstrates the use of cyclopropyl esters and chlorides in palladium-catalyzed nucleophilic substitutions, contributing to the synthesis of complex organic molecules (Stolle et al., 1992).

Convergent Synthesis of Polyalkylated Cyclopropane Derivatives

The research focused on the enantioselective synthesis of cyclopropane derivatives, emphasizing the strategic importance of cyclopropane as a structural element in naturally occurring compounds and its synthetic versatility (Abramovitch et al., 2008).

Propriétés

IUPAC Name |

3-cyclopropylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLKZILXPFEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylcyclobutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B2711130.png)

![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711141.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2711145.png)

![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)